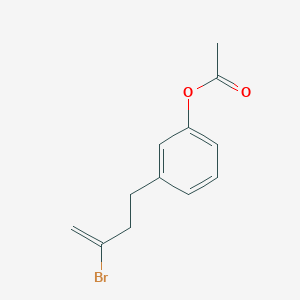

![molecular formula C13H8ClIN2O2S B1291002 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1001414-09-0](/img/structure/B1291002.png)

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

概要

説明

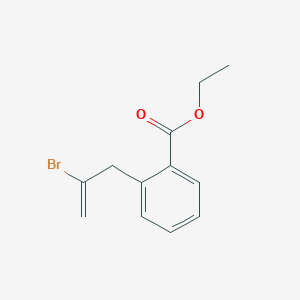

The compound 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a polysubstituted pyridine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of benzenesulfonyl and halogen substituents suggests potential utility in pharmaceutical development, particularly as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in the literature. For instance, a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives has been reported, which involves a multicomponent reaction including pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde . Although the specific synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic compound. The substitution pattern on the pyridine ring can significantly influence the chemical and physical properties of these molecules. X-ray crystallography, along with NMR, MS, and IR spectroscopy, are commonly used techniques to characterize such compounds . These methods would be essential in confirming the structure of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Chemical Reactions Analysis

The reactivity of benzenesulfonyl and halogenated pyridine derivatives is influenced by the electron-withdrawing effects of the substituents, which can activate the ring towards nucleophilic substitution reactions. The chloro and iodo substituents in particular may be reactive sites for further chemical transformations, such as Suzuki coupling or halogen exchange reactions . The sulfonamide group can also participate in reactions, potentially leading to the formation of carbonic anhydrase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of a sulfone group is likely to increase the compound's polarity and may enhance its solubility in polar solvents. The halogen atoms could contribute to the compound's density and influence its boiling and melting points. The specific physical and chemical properties of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine would need to be empirically determined through experimental studies.

Green Chemical Synthesis

An environmentally friendly synthesis approach has been developed for the synthesis of 2-benzenesulfonylpyridine, which could potentially be adapted for the synthesis of related compounds . This green chemical process involves a tandem SNAr/oxidation reaction under mild conditions, which not only yields the target sulfone with high purity but also minimizes the environmental impact . This methodology could be considered for the synthesis of 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine to align with sustainable chemistry principles.

Safety and Hazards

特性

IUPAC Name |

1-(benzenesulfonyl)-5-chloro-3-iodopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXZRNATZJUUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640128 | |

| Record name | 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1001414-09-0 | |

| Record name | 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

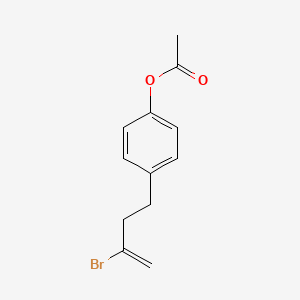

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)